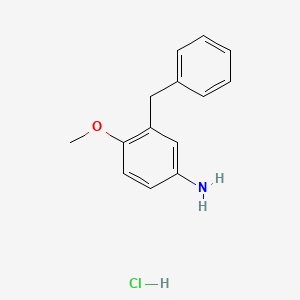

3-Benzyl-4-methoxyaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-4-methoxyaniline hydrochloride is a chemical compound with the molecular formula C14H16ClNO and a molecular weight of 249.74 . It is typically stored at room temperature and comes in a powder form .

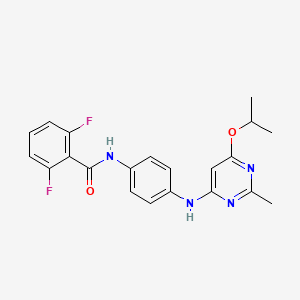

Molecular Structure Analysis

The InChI code for 3-Benzyl-4-methoxyaniline hydrochloride is 1S/C14H15NO.ClH/c1-16-14-8-7-13 (15)10-12 (14)9-11-5-3-2-4-6-11;/h2-8,10H,9,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Benzyl-4-methoxyaniline hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications

Dye and Pigment Industry

Due to its aromatic structure, 3-Benzyl-4-methoxyaniline hydrochloride could be used in the dye and pigment industry. It can be a starting material for synthetic dyes, contributing to the color properties of the final product.

Each of these applications leverages the unique chemical properties of 3-Benzyl-4-methoxyaniline hydrochloride , demonstrating its versatility and importance in scientific research across various fields. While the information provided is based on the compound’s general characteristics and potential uses, specific research studies and applications may offer more detailed insights .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-4-methoxyaniline hydrochloride is likely to be biological amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . The nitrogen in the amine group of the compound can act as a nucleophile, reacting with electrophiles . This interaction can lead to various changes, including the formation of new bonds and the breaking of old ones .

Biochemical Pathways

These could include pathways related to neurotransmission, as many neurotransmitters are amines .

Pharmacokinetics

The basicity and nucleophilicity of amines can influence their pharmacokinetic properties . For instance, the compound’s basicity could affect its absorption in the gastrointestinal tract, and its nucleophilicity could influence its metabolism .

Result of Action

The molecular and cellular effects of 3-Benzyl-4-methoxyaniline hydrochloride’s action are likely to be diverse, given the wide range of biological processes that involve amines . These effects could include changes in neurotransmission, alterations in cellular signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Benzyl-4-methoxyaniline hydrochloride. Factors such as pH can affect the compound’s ionization state, which in turn can influence its reactivity, absorption, and distribution . Additionally, the presence of other compounds can affect its stability and reactivity .

properties

IUPAC Name |

3-benzyl-4-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11;/h2-8,10H,9,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJHOFAGRSMFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-4-methoxyaniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B3011153.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)

![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)